molecular formula C11H9BrFNS B12098095 N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline

N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline

Cat. No.: B12098095
M. Wt: 286.17 g/mol
InChI Key: MYMSNNJQQSAVRA-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is an organic compound characterized by the presence of a brominated thiophene ring and a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Formation of Bromothiophenemethyl Intermediate: The 3-bromothiophene is then reacted with formaldehyde and a suitable base to form the 3-bromothiophenemethyl intermediate.

    Coupling with 3-Fluoroaniline: The intermediate is then coupled with 3-fluoroaniline under basic conditions, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates. It is investigated for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
  • N-[(3-bromothiophen-2-yl)methyl]-4-fluoroaniline
  • N-[(3-chlorothiophen-2-yl)methyl]-3-fluoroaniline

Uniqueness

N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct electronic properties and steric effects, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C11H9BrFNS

Molecular Weight

286.17 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline

InChI

InChI=1S/C11H9BrFNS/c12-10-4-5-15-11(10)7-14-9-3-1-2-8(13)6-9/h1-6,14H,7H2

InChI Key

MYMSNNJQQSAVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=C(C=CS2)Br

Origin of Product

United States

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